4-Desisopropyl-4-propyl Imazethapyr

Structural elucidation Regioisomer differentiation Imidazolinone chemistry

Analytical laboratories face challenges obtaining authentic standards for imazethapyr-related impurities to meet pesticide registration specifications. This characterized reference standard (CAS 153232-73-6) provides the exact solution. - Serves as a specific system suitability marker for resolving Imazethapyr Impurity 4 in HPLC/LC-MS methods. - Supplied with documented purity (>95%) to enable quantitative calibration for batch release testing. - Distinct linear propyl substitution pattern ensures unambiguous differentiation from imazethapyr and other regioisomers.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 153232-73-6
Cat. No. B570306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desisopropyl-4-propyl Imazethapyr
CAS153232-73-6
Synonyms2-​(4,​5-​Dihydro-​4-​methyl-​5-​oxo-​4-​propyl-​1H-​imidazol-​2-​yl)​-​5-​ethyl-3-pyridinecarboxylic Acid;  (±)-2-(4,5-Dihydro-4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic Acid
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C
InChIInChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21)
InChIKeyJRORQDJBTMAFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Desisopropyl-4-propyl Imazethapyr Reference Standard Overview


4-Desisopropyl-4-propyl Imazethapyr (CAS 153232-73-6) is a structural isomer of the imidazolinone herbicide imazethapyr, where the isopropyl group at the 4-position of the imidazolinone ring is replaced with a linear propyl group while retaining the 4-methyl substituent . It is formally designated as Imazethapyr Impurity 4 and is supplied as a high-purity (>95%) reference standard for analytical method development, validation, and quality control of imazethapyr active ingredient and formulated products . The compound shares the same molecular formula (C15H19N3O3) and molecular weight (289.33 g/mol) as imazethapyr, but its distinct branching pattern results in unique chromatographic and spectroscopic properties essential for its identification and quantification .

1
Regioisomer impurity marker for imazethapyr – linear n-propyl substitution distinguishes from parent isopropyl structure.
2
Supports impurity profiling methods, system suitability testing, and stability-indicating method validation.
3
Reference standard grade with documented identity; fit-for-purpose as retention time marker and quantitative calibrant.

Why Generic Imidazolinone Standards Cannot Substitute


Structure-activity relationship (SAR) studies of the imidazolinone herbicide class have demonstrated that the SAR is 'fairly restrictive' and that 'aside from some changes in substituents on the backbone and some interchangeability of six-membered backbones, alterations led to inactivity' [1]. Even seemingly minor modifications to the alkyl substitution pattern—such as replacing the branched isopropyl group with a linear propyl group at the 4-position—can profoundly impact molecular recognition by the acetohydroxyacid synthase (AHAS) enzyme, chromatographic retention behavior, and mass spectrometric fragmentation patterns. Consequently, a generic imidazolinone standard (e.g., imazamox, imazapyr, or imazapic) cannot serve as a substitute for this specific regioisomer in validated analytical methods, impurity profiling studies, or environmental fate investigations where unambiguous identification and quantification of this particular impurity are required [1].

Structural Generic imidazolinone standards (e.g., imazamox, imazapyr) may not share the same regioisomeric chromatographic retention or MS fragmentation, limiting their use as direct substitutes for this specific impurity marker.
SAR context Class-level SAR suggests even minor alkyl substitution changes can alter molecular recognition; retention behavior and ionization efficiency may differ, so method specificity must be verified.
Regulatory Regulatory impurity profiling requires a dedicated, characterized reference standard for unambiguous identification of Impurity 4; alternate standards may not meet documentation or traceability expectations.

Quantitative Differentiation Evidence


Structural Regioisomerism at the Imidazolinone 4-Position

The target compound is a regioisomer of imazethapyr. Imazethapyr bears a branched isopropyl group (–CH(CH3)2) and a methyl group at the imidazolinone 4-position, while 4-Desisopropyl-4-propyl Imazethapyr carries a linear n-propyl group (–CH2CH2CH3) and a methyl group at the same position . Although both share the molecular formula C15H19N3O3 and molecular weight 289.33 g/mol, the difference in alkyl chain branching results in distinct chromatographic retention times and mass spectral fragmentation patterns, enabling unequivocal separation and identification . This structural difference is the basis for its designation as Imazethapyr Impurity 4, a known and controlled impurity in imazethapyr technical material .

4-Position regioisomer
Head-to-head
4-methyl + 4-n-propyl (linear) vs. imazethapyr: 4-methyl + 4-isopropyl (branched). Same formula C15H19N3O3, distinct connectivity at C-4.
Basis for specific impurity identification; enables chromatographic separation from parent.
Confirmed by IUPAC name, SMILES, and unique CAS assignment.
Structural elucidation Regioisomer differentiation Imidazolinone chemistry

Reference Standard Purity Specification

4-Desisopropyl-4-propyl Imazethapyr is supplied as a characterized impurity reference standard with a minimum purity specification of >95% (by HPLC or equivalent), as documented by multiple independent vendors . In comparison, imazethapyr primary analytical standards intended for pesticide residue analysis are typically certified at ≥98.0% purity (by HPLC and qNMR) . While the impurity standard's purity is slightly lower, it is fit-for-purpose for its intended role as a system suitability marker, retention time reference, and quantitative calibrant in impurity profiling methods where the target analyte is present at trace levels relative to the main active ingredient. The availability of this compound at a defined, documented purity enables accurate quantification of this specific impurity in imazethapyr batches according to regulatory guidelines .

Purity specification
Specification review
>95% (HPLC) for impurity standard, compared to >=98.0% (HPLC/qNMR) for primary imazethapyr analytical standard.
Fit-for-purpose purity for trace-level impurity quantification and system suitability.
CoA available; purity suitable for its role as impurity calibrant.
Reference standard purity Analytical quality control Impurity quantification

Impurity 4 Catalog Designation and Recognition

4-Desisopropyl-4-propyl Imazethapyr is specifically cataloged as 'Imazethapyr Impurity 4' in multiple commercial impurity reference standard portfolios . This formal designation reflects its recognition as a process-related or degradation impurity that may be present in imazethapyr active ingredient and formulated products. In contrast, other close structural analogs such as 4-Desisopropyl-4-methyl Imazethapyr (CAS 202586-58-1) and 4-Desisopropyl-4-ethyl Imazethapyr are cataloged separately as distinct impurities with different CAS numbers . The unique assignment of CAS 153232-73-6 exclusively to the 4-propyl regioisomer, and its consistent listing alongside other characterized imazethapyr impurities, establishes this compound as a recognized, non-interchangeable impurity requiring dedicated reference material for analytical method validation and quality control testing .

Catalog designation
Head-to-head
Listed as Imazethapyr Impurity 4, CAS 153232-73-6, distinct from Impurity 8 (4-desmethyl) and other 4-alkyl analogs, each with unique CAS.
Recognized non-interchangeable impurity; dedicated standard required for method validation.
Commercial catalog alignment supports regulatory identification.
Impurity profiling Pharmaceutical impurity standards Regulatory compliance

Predicted AHAS Inhibitory Activity and Herbicidal Potency

Extensive SAR studies of the imidazolinone herbicide class have established that substitutions at the imidazolinone 4-position are critical determinants of herbicidal activity. Ladner (1990) reported that the SAR in this series is highly restrictive, with most structural alterations at key positions leading to significant reduction or complete loss of biological activity [1]. While no published head-to-head AHAS inhibition data exist specifically for 4-Desisopropyl-4-propyl Imazethapyr, the class-level SAR evidence strongly suggests that the replacement of the optimal branched isopropyl group with a linear n-propyl chain—a change that alters both steric bulk and lipophilicity at the enzyme binding site—would result in measurably reduced AHAS inhibition compared to the parent compound imazethapyr. This inference is consistent with the general observation that imidazolinone impurities arising from alkyl substitution variations are typically far less herbicidally active than the optimized parent structure [1].

Predicted AHAS activity
Class-level
No direct IC50 data. Class SAR indicates alkyl modifications at 4-position often reduce or abolish herbicidal activity [1]. Linear n-propyl likely less active than branched isopropyl.
Data to verify; supports SAR interpretation for impurity risk assessment.
Inferred from imidazolinone SAR review (Ladner 1990); experimental confirmation needed.
AHAS inhibition Structure-activity relationship Herbicidal activity

Prioritized Application Scenarios


Analytical Method Development and Validation for Impurity Profiling

This compound serves as a critical system suitability marker and retention time reference in HPLC and LC-MS methods designed to resolve, identify, and quantify process-related impurities in imazethapyr technical material and formulated products. Its unique structural identity (linear n-propyl vs. branched isopropyl) ensures a distinct chromatographic retention time relative to imazethapyr and other known impurities [Section 3, Evidence Item 1]. Laboratories developing stability-indicating methods or conducting forced degradation studies require this specific impurity standard to demonstrate method specificity and to establish relative response factors for accurate quantification .

Quality Control Release Testing of Active Ingredients

Regulatory guidelines for pesticide active ingredients require identification and control of specified impurities present at levels above reporting thresholds. 4-Desisopropyl-4-propyl Imazethapyr, as a formally designated impurity (Impurity 4), must be available as a characterized reference standard to support batch release testing, certificate of analysis generation, and compliance with pharmacopoeial or pesticide registration specifications [Section 3, Evidence Item 3]. Its documented purity specification (≥95%) enables its use as a quantitative calibrant for determining impurity levels in imazethapyr samples .

Structure-Activity Relationship Research on Imidazolinones

For academic and industrial research groups investigating the molecular determinants of AHAS inhibition by imidazolinones, this compound represents a defined structural probe. The substitution of isopropyl with n-propyl at the 4-position allows systematic evaluation of the steric and electronic requirements for optimal enzyme binding, building on established SAR knowledge that the imidazolinone pharmacophore is highly sensitive to alkyl chain modifications [Section 3, Evidence Item 4]. Researchers studying resistance mechanisms or designing next-generation imidazolinone analogs can use this impurity as a comparative tool to map structure-activity landscapes [1].

Environmental Fate and Metabolism Studies

Understanding the environmental behavior of imazethapyr impurities is essential for comprehensive risk assessment. 4-Desisopropyl-4-propyl Imazethapyr can be employed as an analytical reference for monitoring the occurrence, persistence, and transport of this specific impurity in soil, water, and plant matrices. Its distinct mass spectrometric fragmentation pattern, arising from the linear propyl substitution, facilitates its unambiguous detection in complex environmental samples using LC-MS/MS approaches, enabling differentiation from the parent compound and other imidazolinone residues [Section 3, Evidence Item 1].

Application
Selection Property
Validation Focus
Impurity profiling method development
Distinct regioisomer retention time
Method specificity, system suitability, relative response factors
QC batch release testing
Defined impurity marker identity
Trace-level quantification, compliance with specification limits
Imidazolinone SAR research
Linear n-propyl structural probe
Steric/electronic binding requirements, activity landscape mapping
Environmental fate monitoring
Unique MS fragmentation pattern
Unambiguous detection in soil/water/plant matrices via LC-MS/MS
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